molecular formula C23H27N5O B2916338 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2380195-52-6

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2916338
CAS No.: 2380195-52-6
M. Wt: 389.503
InChI Key: FRIQZQGIGGREOV-RMKNXTFCSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves multiple steps. One common method includes the reaction of hydrazide A with aryl isocyanate and aryl and alkyl isothiocyanates in anhydrous benzene. The mixture is refluxed with stirring for 8 hours, cooled, and then treated with ice water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including refluxing, cooling, and precipitation.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, sodium nitrite, and concentrated sulfuric acid. Reaction conditions often involve refluxing, cooling, and the use of anhydrous solvents .

Major Products

The major products formed from these reactions include carboxylic acids, thiols, and various substituted derivatives .

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to anti-inflammatory, antibacterial, and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c1-18-17-19(2)27(24-18)22-10-11-23(29)28(25-22)21-12-15-26(16-13-21)14-6-9-20-7-4-3-5-8-20/h3-11,17,21H,12-16H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIQZQGIGGREOV-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)CC=CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C/C=C/C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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